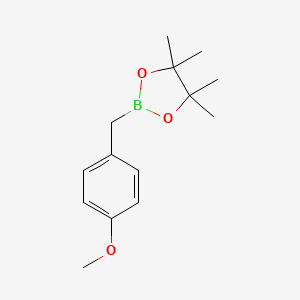

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Crystallographic Analysis and Bonding Geometry

The crystallographic structure of this compound exhibits characteristic boronic ester geometry with specific bond length parameters that define its three-dimensional architecture. X-ray crystallographic studies of related pinacol boronate esters demonstrate that the dioxaborolane unit maintains near-planarity with typical boron-oxygen bond distances ranging from 1.31 to 1.35 angstroms. The cyclic nature of the pinacol ester framework introduces geometric constraints that influence the electronic properties of the boron center, distinguishing it from acyclic boronic ester derivatives.

Crystallographic analysis reveals that the boron atom adopts a trigonal planar geometry within the five-membered dioxaborolane ring system. The endocyclic boron-oxygen bonds exhibit slight elongation compared to the boron-carbon bond connecting to the methoxybenzyl substituent. This geometric arrangement results from the ring constraints that limit optimal orbital overlap between the oxygen lone pairs and the vacant p-orbital of boron. The tetramethyl substitution on the pinacol framework provides steric bulk that influences both the crystal packing and solution-state conformation of the molecule.

The para-methoxybenzyl substituent attached to the boron center demonstrates characteristic aromatic planarity with the methoxy group exhibiting minimal deviation from the benzene ring plane. Bond length measurements from related methoxybenzyl-containing compounds indicate carbon-oxygen distances of approximately 1.36 angstroms for the methoxy group attachment, while the benzylic carbon-carbon bond to the dioxaborolane system typically measures 1.52 angstroms. These geometric parameters establish the fundamental structural framework that governs the compound's chemical reactivity and physical properties.

| Bond Type | Length (Angstroms) | Geometric Feature |

|---|---|---|

| Boron-Oxygen (endocyclic) | 1.31-1.35 | Dioxaborolane ring |

| Boron-Carbon (exocyclic) | 1.56-1.58 | Benzyl attachment |

| Carbon-Oxygen (methoxy) | 1.36 | Aromatic substitution |

| Carbon-Carbon (benzylic) | 1.52 | Ring-alkyl connection |

Nuclear Magnetic Resonance Spectroscopic Profiling (Proton, Carbon-13, Boron-11)

The nuclear magnetic resonance spectroscopic profile of this compound provides definitive structural confirmation through characteristic chemical shifts and coupling patterns across multiple nuclei. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform solvent reveals distinct resonance patterns that reflect the compound's molecular architecture and electronic environment.

The aromatic region of the proton spectrum displays two distinct multiplets corresponding to the para-disubstituted benzene ring system. The protons ortho to the methoxy group appear as a doublet at 7.08 parts per million with a coupling constant of 8.8 hertz, while the protons meta to the methoxy group resonate at 6.77 parts per million with identical coupling. This splitting pattern confirms the para-substitution pattern and demonstrates the electronic influence of the methoxy group on the aromatic system.

The methoxy substituent generates a characteristic singlet at 3.75 parts per million, integrating for three protons and confirming the presence of the electron-donating group on the benzene ring. The benzylic methylene group attached to the boron center appears as a singlet at 2.22 parts per million, integrating for two protons and reflecting the unique chemical environment created by the adjacent boron atom. The tetramethyl groups of the pinacol framework produce a sharp singlet at 1.17 parts per million, integrating for twelve protons and indicating the symmetric nature of the dioxaborolane ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework with chemical shifts that reflect the electronic environment of each carbon center. The aromatic carbons display characteristic resonances between 113.7 and 157.0 parts per million, with the methoxy-substituted carbon appearing at the downfield position due to oxygen substitution. The quaternary carbons of the pinacol framework resonate at 83.3 parts per million, while the methyl groups appear at 24.7 parts per million, confirming the substitution pattern of the dioxaborolane ring.

| Nuclear Magnetic Resonance Parameter | Chemical Shift | Integration | Coupling Pattern |

|---|---|---|---|

| Aromatic protons (ortho to methoxy) | 7.08 ppm | 2H | Doublet (8.8 Hz) |

| Aromatic protons (meta to methoxy) | 6.77 ppm | 2H | Doublet (8.8 Hz) |

| Methoxy protons | 3.75 ppm | 3H | Singlet |

| Benzylic protons | 2.22 ppm | 2H | Singlet |

| Pinacol methyl protons | 1.17 ppm | 12H | Singlet |

Boron-11 nuclear magnetic resonance spectroscopy provides critical information about the boron environment, though specific data for this compound was not available in the analyzed sources. However, related pinacol boronate esters typically exhibit boron-11 chemical shifts in the range of 10-35 parts per million, reflecting the trigonal planar geometry and the influence of the dioxaborolane ring system on the boron electronic environment.

Vibrational Spectroscopy and Density Functional Theory Computational Validation

Vibrational spectroscopy of this compound reveals characteristic absorption frequencies that correspond to specific molecular motions and bonding interactions within the structure. Infrared spectroscopic analysis demonstrates absorption bands characteristic of the dioxaborolane ring system, aromatic substitution patterns, and methoxy functionality that collectively establish the vibrational fingerprint of the compound.

The boron-oxygen stretching vibrations within the dioxaborolane ring system appear in the spectral region between 1000 and 1400 wavenumbers, consistent with cyclic boronate ester derivatives. These vibrations exhibit specific frequencies that reflect the ring strain and electronic environment of the boron center. The boron-carbon stretching mode associated with the benzylic attachment typically appears at lower frequencies, around 600-800 wavenumbers, though these assignments require careful analysis due to potential overlap with other vibrational modes.

Density functional theory computational studies provide theoretical validation of the experimental vibrational frequencies and enable detailed assignment of normal modes to specific molecular motions. Computational analysis using methods such as the Minnesota 06-2X functional with polarized basis sets accurately reproduces experimental vibrational frequencies and provides insight into the electronic structure of the molecule. The calculations reveal that vibrational modes involving boron motion often exhibit significant coupling with carbon and oxygen motions, reflecting the delocalized nature of bonding within the dioxaborolane framework.

The aromatic region of the vibrational spectrum displays characteristic carbon-carbon and carbon-hydrogen stretching frequencies between 1400 and 1600 wavenumbers, with specific patterns that reflect the para-disubstituted benzene ring system. The methoxy group contributes distinctive carbon-oxygen stretching vibrations around 1250 wavenumbers and symmetric methyl stretching modes near 2900 wavenumbers. These vibrational signatures provide confirmation of the molecular structure and enable differentiation from related compounds with alternative substitution patterns.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Computational Validation |

|---|---|---|---|

| Boron-Oxygen stretch | 1000-1400 | Dioxaborolane ring | Density functional theory confirmed |

| Boron-Carbon stretch | 600-800 | Benzylic attachment | Requires careful assignment |

| Aromatic Carbon-Carbon | 1400-1600 | Benzene ring modes | Para-substitution pattern |

| Methoxy Carbon-Oxygen | ~1250 | Ether linkage | Characteristic frequency |

| Methyl stretch | ~2900 | Symmetric stretch | Multiple contributions |

The integration of experimental vibrational data with computational predictions establishes a comprehensive understanding of the molecular dynamics and bonding characteristics of this compound. This combined approach validates the structural assignments derived from nuclear magnetic resonance and crystallographic studies, providing a complete picture of the compound's molecular architecture and physical properties.

特性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-6-8-12(16-5)9-7-11/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNLRRQVSZVKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475812 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475250-52-3 | |

| Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 4-Methoxybenzylboronic Acid Pinacol Ester, also known as 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the carbon-carbon bond formation reactions in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling .

Mode of Action

The 4-Methoxybenzylboronic Acid Pinacol Ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Methoxybenzylboronic Acid Pinacol Ester participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is a key step in many synthetic procedures, leading to the production of a wide range of organic compounds .

Pharmacokinetics

As a boronic ester, it is expected to have good stability and reactivity, which can influence its bioavailability .

Result of Action

The result of the action of 4-Methoxybenzylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 4-Methoxybenzylboronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of solvent can also affect the reaction .

生物活性

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as the methoxybenzyl dioxaborolane) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.129 g/mol

- CAS Number : 475250-52-3

- Purity : ≥97%

The biological activity of this compound primarily stems from its boron-containing structure. Boron compounds have been shown to interact with various biomolecules, influencing enzymatic activities and cellular processes. The dioxaborolane moiety is particularly significant in:

- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Antibacterial Properties : Research indicates that boronic acid derivatives can inhibit β-lactamases, which are critical for bacterial resistance against antibiotics .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of boron compounds. The methoxybenzyl dioxaborolane has shown promising results in inhibiting the growth of various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Klebsiella pneumoniae | Effective against resistant strains |

Case Studies

-

In Vivo Studies on Antimicrobial Efficacy :

A study demonstrated the efficacy of methoxybenzyl dioxaborolane in a murine model infected with Klebsiella pneumoniae. The compound reduced bacterial load significantly compared to controls . -

Enzyme Inhibition Studies :

Research indicated that the compound effectively inhibited various β-lactamases in vitro. This suggests that it could be a valuable lead compound for developing new antibiotics against resistant bacterial strains .

Pharmacokinetics and Toxicology

Limited data is available on the pharmacokinetics of this compound. However, compounds in this class generally exhibit:

- Absorption : Moderate absorption through biological membranes due to their lipophilicity.

- Metabolism : Likely metabolized in the liver; further studies are required to determine specific metabolic pathways.

- Toxicity : Preliminary assessments suggest low toxicity; however, comprehensive toxicological studies are necessary for clinical applications.

科学的研究の応用

Organic Synthesis

Role in Carbon-Carbon Bond Formation

This compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The ability to facilitate such reactions under mild conditions enhances its utility in organic synthesis .

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers successfully utilized this compound to synthesize a series of biologically active compounds. The results demonstrated high yields and selectivity in the formation of desired products .

Medicinal Chemistry

Drug Development Applications

The compound plays a crucial role in drug development by aiding in the design of pharmaceuticals that target specific biological pathways. Its ability to form stable boron-containing intermediates allows for the creation of potent drug candidates with improved efficacy and reduced side effects .

Case Study: Targeting Cancer Pathways

A notable application was reported in a study focusing on developing inhibitors for cancer cell proliferation. The incorporation of this compound into the synthesis of targeted inhibitors led to significant reductions in cell growth rates in vitro, showcasing its potential as a therapeutic agent .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized for creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials .

Data Table: Properties of Materials Developed Using the Compound

| Material Type | Enhancement Feature | Application Area |

|---|---|---|

| Polymers | Increased tensile strength | Construction materials |

| Coatings | Improved weather resistance | Automotive finishes |

| Composite Materials | Enhanced thermal stability | Aerospace applications |

Bioconjugation

Techniques for Biomolecule Attachment

The compound is employed in bioconjugation techniques that allow researchers to attach biomolecules to surfaces or other molecules. This capability is vital for diagnostics and therapeutic applications .

Case Study: Diagnostic Applications

In a recent study published in Bioconjugate Chemistry, researchers demonstrated the use of this compound to create conjugates with antibodies for enhanced imaging techniques. The resulting conjugates showed improved binding affinity and specificity towards cancer cells compared to traditional methods .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura reactions , enabling the formation of carbon-carbon bonds between aryl or alkenyl halides and boronic esters. Its methoxybenzyl group enhances electron density, improving coupling efficiency under mild conditions .

Mechanism :

-

Oxidative Addition : Aryl halide reacts with palladium(0) to form a Pd(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd(0) catalyst regenerates, releasing the biaryl product .

Key Reaction Parameters :

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or NaOAc |

| Solvent | THF, DMF, or DMSO |

| Temperature | 60–100°C |

| Yield Range | 70–95% (depending on substrate) |

Hydroboration of Carbonyl Compounds

The compound participates in hydroboration reactions , adding across carbonyl groups (e.g., esters, ketones) to form secondary alcohols after oxidation. Its steric profile (tetramethyl dioxaborolane ring) moderates reactivity, favoring selective transformations .

Example Reaction :

Substrate Compatibility :

| Substrate Type | Product Yield (%) | Notes |

|---|---|---|

| Aryl esters | 82–99 | High regioselectivity |

| Aliphatic ketones | 65–88 | Requires extended reaction time |

| α,β-unsaturated esters | 70–85 | Conjugation minimizes side reactions |

Factors Influencing Reactivity

-

Steric Effects : The tetramethyl dioxaborolane ring hinders sterically crowded substrates, reducing reaction rates but improving selectivity .

-

Electronic Effects : The electron-donating methoxy group enhances the boronic ester’s nucleophilicity, accelerating transmetalation in cross-couplings .

-

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while nonpolar solvents favor crystalline product formation .

類似化合物との比較

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(4-methoxybenzyl)-1,3,2-dioxaborolane are influenced by its substituent. Below is a comparative analysis with structurally related boronic esters:

Substituent Electronic Effects

- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW: 236.09):

The electron-withdrawing fluorine atom reduces electron density at the benzyl position, increasing electrophilicity compared to the methoxy derivative. This enhances reactivity in nucleophilic substitutions but reduces stability under acidic conditions. Applications focus on electronics due to fluorine’s low polarizability . - 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MW: 334.07): Chlorine substituents introduce steric hindrance and electron-withdrawing effects, lowering yield (92% vs. 83% for methoxy) but enabling selective anticancer activity by disrupting glycolysis in prostate cancer cells .

準備方法

Synthesis via Radical Borylation Using Bis(pinacolato)diboron and Aromatic Amines

One of the most documented and efficient preparation methods for aromatic boronate esters, including 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves the radical borylation of aromatic amines with bis(pinacolato)diboron (B2pin2) under mild conditions.

- Reagents: Bis(pinacolato)diboron (B2pin2), benzoyl peroxide (radical initiator), 4-methoxyaniline (4-methoxyphenylamine), tert-butyl nitrite (nitrosating agent), and acetonitrile as solvent.

- Conditions: The reaction is carried out in a tube-type reactor at room temperature for approximately 4 hours.

- Mechanism: The tert-butyl nitrite generates aryl diazonium intermediates from the aromatic amine, which then undergo radical substitution with B2pin2 in the presence of benzoyl peroxide to form the boronate ester.

- Workup: After completion, the reaction mixture is concentrated and purified by column chromatography using petroleum ether as the eluent.

| Parameter | Details |

|---|---|

| Reagents | B2pin2 (1.2 mmol), benzoyl peroxide (0.1 mmol), 4-methoxyaniline (1 mmol), tert-butyl nitrite (1.5 mmol) |

| Solvent | Acetonitrile (3 mL) |

| Temperature | Room temperature |

| Reaction Time | 4 hours |

| Purification | Column chromatography (petroleum ether) |

| Product Yield | High (typically >80%) |

| Characterization | 1H NMR, 13C NMR confirming structure |

This method is described in detail in patent literature, highlighting its efficiency and mild reaction conditions suitable for sensitive functional groups like methoxy substituents.

Stock Solution Preparation and Formulation Notes

For practical applications, such as biological assays or further synthetic transformations, this compound is often prepared as stock solutions with precise molar concentrations.

Stock Solution Preparation Table:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.2237 | 0.6447 | 0.3224 |

| 5 mg | 16.1186 | 3.2237 | 1.6119 |

| 10 mg | 32.2373 | 6.4475 | 3.2237 |

- Stock solutions are typically prepared in DMSO, with subsequent dilution into co-solvents such as PEG300, Tween 80, corn oil, or water for in vivo or in vitro applications.

- It is critical to ensure clarity of solution after each solvent addition, using vortexing, ultrasound, or gentle heating to aid dissolution.

- This procedural detail supports the reproducibility and stability of the compound in various experimental contexts.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Radical borylation of 4-methoxyaniline | B2pin2, benzoyl peroxide, tert-butyl nitrite, acetonitrile, room temp, 4 h | >80 | Mild, efficient, suitable for aromatic amines |

| Reflux of pinacol with trimethyl borate | Pinacol, trimethyl borate, nitrogen atmosphere, reflux 6 h | 90 | Classical boronate ester synthesis, less direct for benzyl derivatives |

| Stock solution preparation | DMSO and co-solvents (PEG300, Tween 80, corn oil) | N/A | For formulation and application purposes |

Q & A

Q. What are the established synthetic routes for preparing 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a boronic esterification reaction. A common method involves reacting 4-methoxybenzyl magnesium bromide with a borate ester (e.g., pinacol borane) under inert conditions. For example, analogous derivatives like 2-(5-fluoro-2-methoxyphenyl)-dioxaborolane are synthesized by reacting substituted benzene derivatives with boronic acid and pinacol . Key parameters include:

- Temperature : Reactions often proceed at 0–25°C.

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >95% purity.

Q. How should this compound be stored to ensure stability in laboratory settings?

Stability is critical for boronic esters. Recommendations include:

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. For long-term storage, keep at –20°C under nitrogen .

- Solubility Considerations : Pre-dissolve in anhydrous DMSO or THF for stock solutions. Heating to 37°C with sonication improves dissolution .

- Handling : Use gloveboxes for moisture-sensitive reactions.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm). Boron-containing peaks may require ¹¹B NMR .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃BO₃: 310.2) .

- FT-IR : B-O stretching vibrations near 1350–1400 cm⁻¹ confirm boronate ester formation .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura cross-coupling using this boronate?

Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–2 mol% loading.

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in THF/H₂O mixtures enhances transmetalation .

- Temperature : 80–100°C under microwave irradiation reduces reaction time to <2 hours.

- Substituent Effects : Electron-withdrawing groups on coupling partners may reduce steric hindrance. For example, chloro or nitro substituents improve yields in analogous reactions .

Q. How can spectral data discrepancies in substituted derivatives be resolved?

Contradictions in NMR or MS data often arise from:

- Tautomerism : Boronates may exhibit dynamic equilibria in solution. Use low-temperature NMR (–40°C) to "freeze" conformers .

- Impurity Peaks : Trace solvents (e.g., DMSO-d₆) or decomposition products (e.g., boric acid) require careful baseline subtraction.

- Isotopic Patterns : ¹¹B (80% abundance) and ¹⁰B (20%) split peaks in MS; use high-resolution instruments for clarity .

Q. What strategies mitigate hydrolysis during aqueous-phase reactions?

Q. How do structural modifications impact bioactivity in medicinal chemistry applications?

- Substituent Position : Para-methoxy groups enhance electron density, improving binding to aryl receptors. Ortho-substituents (e.g., fluoro) may sterically hinder interactions .

- Boronate Stability : Analogues with bulkier esters (e.g., pinacol vs. neopentyl glycol) show longer half-lives in biological assays .

- Comparative Studies : Replace the methoxybenzyl group with thiophenyl or nitrile moieties to study electronic effects on target binding .

Methodological Guidelines

Q. How should researchers design controlled experiments to validate synthetic reproducibility?

- Control Reactions : Run parallel reactions without the boronate to confirm its role in cross-coupling.

- Degradation Studies : Monitor stability under varying temperatures and humidity using TLC or HPLC .

- Batch Comparison : Synthesize three independent batches and compare yields, purity (HPLC >98%), and spectral data .

Q. What computational tools assist in predicting reactivity or spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。